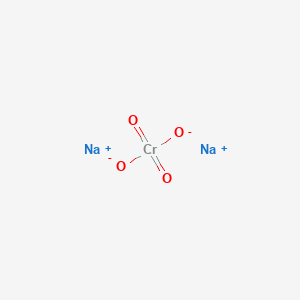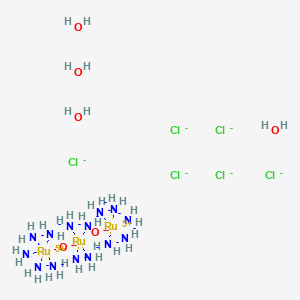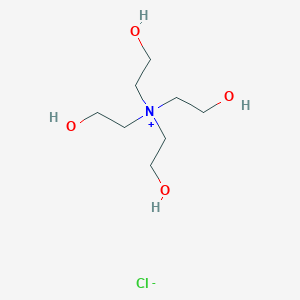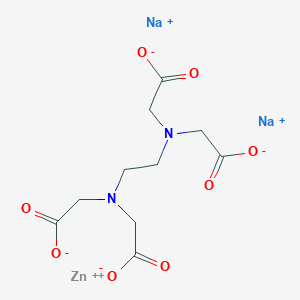
Edetato de Zinc Disódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium zinc edetate is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to bind and sequester metal ions such as zinc, calcium, and lead .
Aplicaciones Científicas De Investigación
Disodium zinc edetate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Disodium ZINC edetate, also known as Zinc disodium EDTA, primarily targets divalent and trivalent ions such as calcium , magnesium , and zinc . These ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and membranes.
Mode of Action
The compound acts as a polyvalent ion chelator . It forms complexes with its targets (divalent and trivalent ions), thereby reducing their concentrations in the blood . This chelation process can lower serum calcium levels, affect myocardial contractility, and increase urinary excretion of certain metals .
Pharmacokinetics
Disodium ZINC edetate exhibits poor gastrointestinal absorption . After administration, it distributes to various organs and is primarily eliminated through urine and feces, remaining largely unchanged in the body . The chelate formed by Disodium ZINC edetate is excreted in urine, indicating a relatively short biological half-life .
Result of Action
The primary result of Disodium ZINC edetate’s action is the reduction of blood concentrations of calcium, magnesium, and zinc . This can lead to various molecular and cellular effects, depending on the specific roles of these ions in different tissues and cells. For example, lowering serum calcium levels can affect myocardial contractility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:
- Dissolving ethylenediaminetetraacetic acid in water.
- Adding zinc chloride or zinc sulfate to the solution.
- Adjusting the pH with sodium hydroxide to facilitate the formation of the disodium zinc edetate complex.
- Filtering and purifying the final product to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.
Major Products Formed:
Comparación Con Compuestos Similares
Disodium Calcium Edetate: Similar to disodium zinc edetate, disodium calcium edetate is used in chelation therapy to treat heavy metal poisoning.
Disodium Magnesium Edetate: This compound is used for similar purposes but has a higher affinity for magnesium ions.
Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .
Propiedades
Número CAS |
14025-21-9 |
|---|---|
Fórmula molecular |
C10H12N2NaO8Zn- |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |
Clave InChI |
LUSLGWQEKDGFIM-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |
Key on ui other cas no. |
14025-21-9 73513-47-0 |
Descripción física |
No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




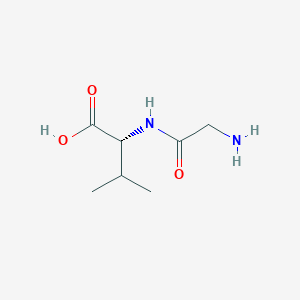
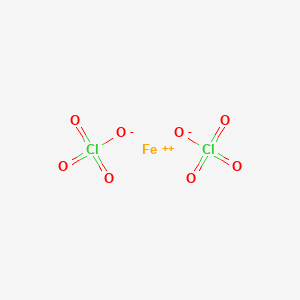



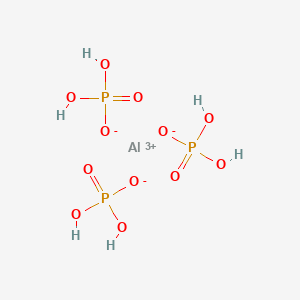

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
